2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

Descripción

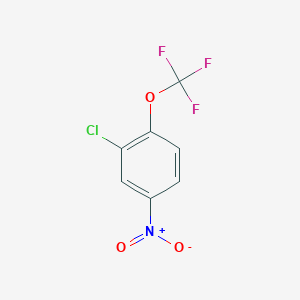

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF3NO3 and a molecular weight of 241.55 g/mol . It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Propiedades

IUPAC Name |

2-chloro-4-nitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGDBZMLVQPKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573696 | |

| Record name | 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158579-81-8 | |

| Record name | 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158579-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination of Anisole Derivatives

The process begins with chlorination of anisole (methoxybenzene) under radical conditions. Key parameters include:

-

Reagents : Anisole, chlorine gas, radical initiator (e.g., azobisisobutyronitrile), and 4-chlorobenzotrifluoride as solvent.

-

Conditions : UV illumination at 90–100°C with chlorine flow (15–20 LPH) for 4–5 hours.

-

Outcome : Trichloromethoxybenzene (O-CCl₃ substitution) forms as an intermediate.

Mechanistic Insight : Radical chlorination targets the methoxy group, replacing methyl hydrogens with chlorine atoms. The solvent 4-chlorobenzotrifluoride stabilizes intermediates and enhances regioselectivity.

Fluorination to Trifluoromethoxybenzene

Trichloromethoxybenzene undergoes fluorination with anhydrous hydrogen fluoride (AHF):

-

Conditions : 80°C for 4–6 hours in a stainless steel autoclave under 30–35 kg/cm² pressure.

-

Outcome : Replacement of Cl atoms with F yields trifluoromethoxybenzene (O-CF₃).

Critical Note : Pressure control is essential to prevent decomposition, and post-reaction purification via distillation ensures >99% purity.

Regioselective Nitration

Nitration introduces the nitro group at position 4 (para to O-CF₃):

-

Reagents : Trifluoromethoxybenzene, nitration mixture (HNO₃/H₂SO₄).

-

Conditions : 0–35°C in dichloromethane (DCM), followed by quenching in ice water.

-

Outcome : 1-nitro-4-(trifluoromethoxy)benzene as the major isomer (90% para selectivity).

Challenge : The absence of a chloro group in this intermediate necessitates an additional chlorination step.

Ortho-Chlorination Post-Nitration

To introduce chlorine at position 2, electrophilic chlorination is performed on 1-nitro-4-(trifluoromethoxy)benzene:

-

Conditions : 40–60°C in DCM or chlorobenzene.

-

Outcome : Nitro’s meta-directing effect favors chlorination at position 2, yielding the target compound.

Yield Optimization : Radical chlorination under UV light may enhance ortho selectivity, albeit with lower yields compared to directed methods.

Directed Ortho-Trifluoromethoxylation and Subsequent Functionalization

An alternative approach, inspired by PMC4781656, leverages radical O-trifluoromethylation followed by thermal migration:

Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate

-

Step 1 : Radical O-trifluoromethylation of methyl 4-(N-hydroxyacetamido)benzoate using Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and Cs₂CO₃ in chloroform.

-

Step 2 : Thermal OCF₃-migration at 120°C in nitromethane, yielding the ortho-trifluoromethoxylated product.

Adaptation for Target Compound :

-

Replace the acetamido group with a nitro group via diazotization and hydrolysis.

-

Introduce chlorine at position 2 via electrophilic substitution.

Advantage : This method offers precise control over trifluoromethoxy positioning, critical for accessing ortho-substituted derivatives.

Comparative Analysis of Synthetic Routes

Critical Challenges :

-

Route 1 : Separating ortho/para nitro isomers requires fractional crystallization or chromatography.

-

Route 2 : Handling shock-sensitive Togni reagent II demands specialized safety protocols.

Industrial-Scale Considerations

For bulk synthesis, the patent route is preferred due to its scalability:

-

Chlorination-Fluorination : Continuous flow reactors minimize HF handling risks.

-

Nitration : Adiabatic reactors control exothermic reactions.

-

Purification : Distillation and solvent extraction achieve >98% purity.

Environmental Impact : HF waste necessitates neutralization with Ca(OH)₂, generating CaF₂ sludge .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives.

Reduction: 2-Chloro-4-amino-1-(trifluoromethoxy)benzene.

Coupling Reactions: Biaryl compounds with various functional groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Chemical Reactions

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene serves as a crucial intermediate in various organic synthesis pathways. Its unique trifluoromethoxy group enhances reactivity and selectivity in nucleophilic substitution reactions. This compound is often utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals .

Reactivity and Mechanism

The compound's reactivity is attributed to the electron-withdrawing properties of the nitro and trifluoromethoxy groups. These characteristics facilitate electrophilic aromatic substitution reactions, making it a valuable building block for synthesizing substituted aromatic compounds .

Pharmaceutical Applications

Antimicrobial Agents

Research indicates that derivatives of this compound are being explored as potential antimicrobial agents. The compound's structure allows for modifications that can enhance activity against resistant strains of bacteria, particularly in the development of new tuberculosis treatments .

Case Study: Tuberculosis Drug Development

In a study aimed at synthesizing new analogues of the tuberculosis drug PA-824, researchers utilized this compound as a precursor. The modifications led to compounds that exhibited improved potency against Mycobacterium tuberculosis, showcasing the compound's potential in addressing multidrug-resistant infections .

Environmental Studies

Contaminants of Emerging Concern (CECs)

this compound has been identified as a contaminant of emerging concern in environmental studies. Its presence in wastewater and drinking water sources raises questions about its toxicity and potential health impacts on humans and wildlife .

Toxicological Assessments

Toxicity evaluations have indicated that this compound may pose risks due to its irritating effects on eyes and skin, as well as potential long-term health effects such as developmental or reproductive toxicity. Ongoing assessments aim to establish safe exposure levels for environmental regulatory purposes .

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or hydrophobic interactions. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify the target molecule .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene: Similar structure but different substitution pattern.

4-Chloro-2-nitro-1-(trifluoromethoxy)benzene: Another isomer with a different arrangement of substituents.

Uniqueness

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of both electron-withdrawing groups (nitro and trifluoromethoxy) and an electron-donating group (chloro) makes it a versatile compound for various chemical transformations .

Actividad Biológica

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is an aromatic compound notable for its unique trifluoromethoxy group, which significantly influences its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H3ClF3NO2, with a molecular weight of approximately 211.55 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and reactivity, making it a candidate for various biological interactions.

Research indicates that compounds with similar structures to this compound exhibit diverse biological activities, including:

- Enzyme Inhibition : The trifluoromethoxy group can modulate enzyme activity by altering the electronic properties of the molecule, potentially inhibiting key enzymes involved in metabolic pathways.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting a potential role in antimicrobial therapies.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of related compounds against Mycobacterium tuberculosis (M. tb). It was found that certain nitro-substituted benzene derivatives exhibited significant bactericidal activity. The mechanism involved bioreductive activation, where the nitro group is reduced to reactive intermediates that exert toxicity on bacterial cells .

- Toxicological Assessment : Toxicity studies on related compounds revealed effects such as liver hypertrophy and renal damage in animal models. These findings underscore the importance of evaluating the safety profile of this compound in pharmacological contexts .

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison with structurally similar compounds is essential. The following table summarizes key features and activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C7H3ClF3NO2 | Potential enzyme inhibitor; antimicrobial |

| 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene | C8H6ClF3O | Moderate enzyme inhibition; less potent |

| 2-Nitro-1-(trifluoromethoxy)benzene | C7H4F3NO2 | Stronger antimicrobial properties |

Q & A

Q. What are the primary synthetic routes for 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene?

- Methodological Answer : A common route involves halogen-nucleophile substitution using 2-chloro-1-iodo-4-nitrobenzene and (trifluoromethyl)trimethylsilane under palladium-catalyzed cross-coupling conditions (e.g., Sonogashira-like protocols). Reaction optimization includes temperature control (80–120°C) and inert atmosphere (N₂/Ar) to prevent side reactions . Alternative methods may employ nitro-group retention strategies during functionalization, requiring precise stoichiometric ratios of reagents to avoid over-substitution.

Q. How does pH stability impact experimental handling of this compound?

- Methodological Answer : The compound is stable in aqueous solutions at pH 5–9, as demonstrated by accelerated stability testing. For hydrolysis-sensitive reactions (e.g., nucleophilic aromatic substitution), buffered systems (e.g., phosphate buffer, pH 7) are recommended. Outside this range, degradation pathways include nitro-group reduction or trifluoromethoxy cleavage, necessitating pH monitoring via inline probes or periodic sampling .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. For large-scale purification, recrystallization from ethanol/water mixtures (1:3 v/v) yields high-purity crystals. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing meta-director, while the nitro (-NO₂) group enhances deactivation and ortho/para-directing competition. Computational studies (DFT, Fukui indices) predict preferential substitution at the para position relative to -OCF₃. Experimental validation via nitration or sulfonation reactions shows >70% para-product formation, confirmed by X-ray crystallography (e.g., C–C bond lengths and angles in derivatives) .

Q. What are the contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies arise from catalyst choice (Pd(PPh₃)₄ vs. Pd/Cu co-catalysts) and solvent polarity. For example, Pd(PPh₃)₄ in DMF yields 85% coupling efficiency with terminal alkynes, while Pd/Cu in THF drops to 60% due to incomplete oxidative addition. Kinetic studies (e.g., Eyring plots) reveal solvent-dependent activation energies (ΔG‡ = 90–110 kJ/mol), explaining variability in literature .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with biological targets (e.g., kinase enzymes). Substituent modifications (e.g., replacing -NO₂ with -CF₃) improve binding affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) by optimizing hydrophobic contacts. Validate predictions via in vitro assays (IC₅₀ values) and SAR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.